Boiling Point Elevation of 4 °C vs. Perfluorodecalin Enables Higher-Temperature Vapor-Phase Soldering
Perfluoro(dimethylethylcyclohexane) exhibits a boiling point of 146 °C [1], which is 4 °C higher than that of perfluorodecalin (142 °C) [2] and 44 °C higher than that of perfluoro-1,3-dimethylcyclohexane (101–102 °C) . This elevated boiling point expands the operational temperature range for vapor-phase soldering, a critical process in electronics manufacturing where precise control of the vapor blanket temperature determines reflow profile fidelity.
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 146 °C |
| Comparator Or Baseline | Perfluorodecalin: 142 °C; Perfluoro-1,3-dimethylcyclohexane: 101–102 °C |
| Quantified Difference | +4 °C vs. perfluorodecalin; +44–45 °C vs. perfluoro-1,3-dimethylcyclohexane |
| Conditions | Measured at atmospheric pressure (760 mmHg) |
Why This Matters
The higher boiling point enables soldering of components requiring higher peak reflow temperatures while maintaining the inert, non-oxidizing atmosphere essential for fluxless soldering.
- [1] Graybill, J. K.; George, G. B. Perfluoroethyldimethyl cyclohexane. U.S. Patent 5,146,014, September 8, 1992. View Source
- [2] Perfluorodecalin. Wikipedia. https://en.wikipedia.org/wiki/Perfluorodecalin (accessed 2025). View Source
